(2E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride
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Overview
Description
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a pyrrolidine ring attached to a butenoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride typically involves the reaction of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid+SOCl2→(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride can hydrolyze to form (E)-4-(pyrrolidin-1-yl)but-2-enoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid: The parent acid of the acyl chloride.
(E)-4-(pyrrolidin-1-yl)but-2-enamide: The amide derivative.
(E)-4-(pyrrolidin-1-yl)but-2-enyl alcohol: The alcohol derivative.
Uniqueness
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with nucleophiles is a key feature that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H12ClNO |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)4-3-7-10-5-1-2-6-10/h3-4H,1-2,5-7H2 |
InChI Key |
NLYRGWIUXQUAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC=CC(=O)Cl |
Origin of Product |
United States |
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